molecular formula C10H5BrF3N B094890 4-Bromo-2-(trifluoromethyl)quinoline CAS No. 18706-25-7

4-Bromo-2-(trifluoromethyl)quinoline

Cat. No. B094890
CAS RN: 18706-25-7
M. Wt: 276.05 g/mol
InChI Key: JRTGGNDDSKKPQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)quinoline is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the second position on the quinoline ring system.

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-(trifluoromethyl)quinoline has been explored through different methods. One approach involves the Sonogashira coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying yields of 42–88% . Another method utilizes TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct 4-bromo quinolines directly, which can then undergo further coupling or nucleophilic reactions . Additionally, the intramolecular Friedel–Crafts reaction of certain malononitrile derivatives has been reported to synthesize 4-amino-2-(trifluoromethyl)quinolines .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethyl)quinoline derivatives has been studied using various techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, has been determined, revealing a half-chair conformation of the six-membered ring and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

4-Bromo-2-(trifluoromethyl)quinoline and its derivatives can participate in various chemical reactions. They can be used as key intermediates for the synthesis of a wide range of functionalized compounds . The bromination of certain quinoline derivatives can lead to halocyclization and hydrolysis, forming new structures such as 2-bromomethyl-5-oxo-1,2 dihydro-5H-oxazolo[3,2-a]quinoline-4-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(trifluoromethyl)quinoline derivatives are influenced by their molecular structure. For example, the presence of the trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The liquid crystal properties of some derivatives have been evaluated, with one compound displaying a monotropic nematic mesophase . The crystal structures of isomeric quinolines have been analyzed, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements .

Scientific Research Applications

  • Synthesis and Structural Elaboration : The compound can be synthesized through the cyclization-condensation of anilines and Et 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines (Marull & Schlosser, 2003).

  • Chemical Reactivity : The compound demonstrates unique reactivity patterns, such as undergoing halogen/metal exchange and hydrogen/metal exchange when treated with butyllithium and lithium diisopropylamide, respectively. This reactivity enables further functionalization of the compound (Marull & Schlosser, 2003).

  • Applications in Cascade Cyclization : It can be used in cascade cyclization processes for the construction of difficult-to-access 4-bromo quinolines from simpler precursors. This process has implications in synthesizing diverse functionalized compounds (Jin et al., 2019).

  • Regioflexibility in Functionalization : Studies have shown that the compound can be used to explore regiochemical exhaustive functionalization reactions, which is significant for synthetic chemistry applications (Marull & Schlosser, 2004).

  • Photophysics and Biomolecular Binding : The compound has been studied for its photophysical properties and biomolecular binding characteristics, indicating potential applications in bioimaging and as probes for biological systems (Bonacorso et al., 2018).

  • Antimicrobial and Antimalarial Agents : Derivatives of 4-Bromo-2-(trifluoromethyl)quinoline have been synthesized and evaluated for antimicrobial and antimalarial activities, suggesting its potential in medicinal chemistry (Parthasaradhi et al., 2015).

  • Golgi-Localized Probes in Bioimaging : The compound has applications in bioimaging, particularly as Golgi-localized probes in various cell lines. This use is based on its strong intramolecular charge-transfer fluorescence with large Stokes shifts (Chen et al., 2019).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTGGNDDSKKPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506043
Record name 4-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)quinoline

CAS RN

18706-25-7
Record name 4-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Trifluoromethyl cinchoninic acid, and substituted 2-trifluoromethyl cinchoninic acids, are known plant growth regulating materials. Such compounds can be prepared, as disclosed by B. M. Pinder and A. Burger (J. Med. Chem, 11, pp 267-269 (1968), by condensation of aniline, or a substituted aniline, with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid to produce a 2-trifluoromethyl-4-hydroxyquinoline from which the desired 2-trifluoromethyl cinchoninic acid can be obtained by two alternative procedures. In the first of such procedures, the 2-trifluoromethyl-4-hydroxyquinoline is brominated with phosphorus oxybromide to produce the corresponding 2-trifluoromethyl-4-bromoquinoline which is then reacted with n-butyllithium to produce a lithioquinoline which can in turn be treated with dry carbon dioxide to produce the desired 2-trifluoromethyl cinchoninic acid. In the second of such procedures, the 2-trifluoromethyl-4-hydroxyquinoline is chlorinated with phosphorus oxychloride and the resulting 2-trifluoromethyl-4-chloroquinoline is reacted with cuprous cyanide in N-methylpyrrolidone to convert it to the corresponding nitrile which is then hydrolyzed to the desired 2-trifluoromethyl cinchoninic acid. However, not only are both these procedures complex and involved, but they involve the use of corrosive materials such as phosphorus oxybromide and phosphorus oxychloride as well as air- and water-sensitive materials such as butyllithium and copper cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Marull, M Schlosser - European Journal of Organic Chemistry, 2003 - Wiley Online Library
The acid‐catalyzed cyclization‐condensation between anilines and ethyl 4,4,4‐trifluoroacetoacetate affords 1,4‐dihydro‐2‐trifluoromethyl‐4H‐4‐quinolinones (1), which can easily be …
M Schlosser, F Cottet, C Heiss, O Lefebvre, M Marull… - 2006 - Wiley Online Library
Whereas lithium 2,2,6,6‐tetramethylpiperidide (LITMP) abstracts a proton exclusively from the 4‐position of 3‐bromobenzotrifluoride, the same base attacks selectively the 2‐position …
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
M Marull, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
4‐Bromo‐6‐fluoro‐2‐(trifluoromethyl)quinoline (1) and 4‐bromo‐7‐fluoro‐2‐(trifluoromethyl)quinoline (13) were selected as model substrates to explore under what conditions …
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
RJ Gillespie, DR Adams, D Bebbington… - Bioorganic & medicinal …, 2008 - Elsevier
… 4-Bromo-2-trifluoromethyl-quinoline was prepared by the adaptation of literature procedures. Compound 6 was readily accessed by the lithiation of the corresponding quinoline …
Number of citations: 53 www.sciencedirect.com
C Liang, WT Zhuo, YN Niu, GL Gao - Synthesis, 2020 - thieme-connect.com
A photoredox catalytic strategy has been described for the direct C2 trifluoromethylation of quinoline N-oxides. This reaction is compatible with a range of synthetically relevant …
Number of citations: 13 www.thieme-connect.com
N Boudet - 2008 - edoc.ub.uni-muenchen.de
Since their first preparation in ethereal solution in 1901 by Victor Grignard, 3 organomagnesium reagents have obtained a key role in organic synthesis. Their easy synthesis, good …
Number of citations: 2 edoc.ub.uni-muenchen.de

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